1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indene Derivative: Starting from a suitable indene precursor, the methoxy group can be introduced via electrophilic substitution.
Formation of the Urea Linkage: The indene derivative can then be reacted with an isocyanate or a similar reagent to form the urea linkage.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The urea linkage can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a ketone or aldehyde, while reduction of the urea linkage might yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery.
Medicine: As a candidate for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylurea: Lacks the trifluoromethyl group.
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-chlorophenyl)urea: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry.
Properties
IUPAC Name |
1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-26-18(10-13-6-2-3-7-14(13)11-18)12-23-17(25)24-16-9-5-4-8-15(16)19(20,21)22/h2-9H,10-12H2,1H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUSNWSPTPUPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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